2-Isobutyl-3-methoxy-d3-pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

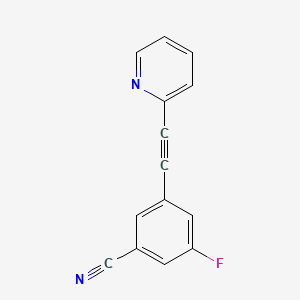

2-Isobutyl-3-methoxy-d3-pyrazine is a compound with the molecular formula C9H11D3N2O and a molecular weight of 169.243 . It is a characteristic flavor/aroma constituent of bell peppers and is also found in fresh jalapeno peppers and baked potatoes .

Synthesis Analysis

The synthesis of 2-isobutyl-3-methoxypyrazine involves the condensation of α,β-dicarbonyl and α,β-diamine compounds . It is also used as an intermediate in the preparation of 2-methoxy-3-alkylpyrazines and their deuterated isotopologues .Molecular Structure Analysis

The molecular structure of 2-Isobutyl-3-methoxy-d3-pyrazine consists of a pyrazine ring with methoxy and isobutyl substituents .Chemical Reactions Analysis

While specific chemical reactions involving 2-Isobutyl-3-methoxy-d3-pyrazine are not detailed in the search results, it is known to be a potent bell-pepper odorant and has been found to bind to cow olfactory mucosa homogenate .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isobutyl-3-methoxy-d3-pyrazine include a molecular weight of 166.22, a refractive index of 1.49, and a density of 0.99 g/mL at 25 °C .Safety and Hazards

Safety measures for handling 2-Isobutyl-3-methoxy-d3-pyrazine include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and taking measures to prevent the buildup of electrostatic charge . It is also advised to immediately change contaminated clothing, apply preventive skin protection, and wash hands and face after working with the substance .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Isobutyl-3-methoxy-d3-pyrazine involves the reaction of 2-bromo-3-methoxy-d3-pyrazine with isobutylmagnesium bromide followed by hydrolysis.", "Starting Materials": [ "2-bromo-3-methoxy-d3-pyrazine", "isobutylmagnesium bromide", "water", "sodium hydroxide" ], "Reaction": [ "Add isobutylmagnesium bromide to a solution of 2-bromo-3-methoxy-d3-pyrazine in anhydrous ether at -78°C and stir for 1 hour.", "Warm the reaction mixture to room temperature and stir for an additional 2 hours.", "Quench the reaction with water and extract the organic layer with ether.", "Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain the crude product.", "Dissolve the crude product in a mixture of water and sodium hydroxide and stir for 1 hour.", "Acidify the solution with hydrochloric acid and extract the product with ether.", "Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain the pure product." ] } | |

Número CAS |

588732-63-2 |

Nombre del producto |

2-Isobutyl-3-methoxy-d3-pyrazine |

Fórmula molecular |

C9H11D3N2O |

Peso molecular |

169.24 |

Pureza |

95% min. |

Sinónimos |

2-Isobutyl-3-methoxy-d3-pyrazine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.